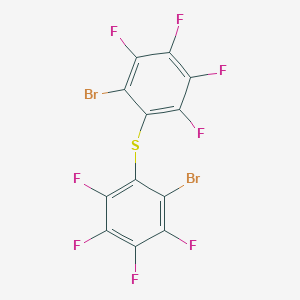
Bis(2-bromotetrafluorophenyl)sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromotetrafluorophenyl)sulfide, also known as BTBPS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BTBPS belongs to the family of sulfides, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Bis(2-bromotetrafluorophenyl)sulfide is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to inhibit the activity of certain enzymes, which may contribute to its antimicrobial activity.
Efectos Bioquímicos Y Fisiológicos
Bis(2-bromotetrafluorophenyl)sulfide has been shown to have low toxicity and minimal side effects. It has been found to be well-tolerated in animal studies, with no adverse effects observed at therapeutic doses. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Bis(2-bromotetrafluorophenyl)sulfide in lab experiments is its high purity and stability. Additionally, Bis(2-bromotetrafluorophenyl)sulfide is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of using Bis(2-bromotetrafluorophenyl)sulfide is its low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on Bis(2-bromotetrafluorophenyl)sulfide. One area of interest is the development of new flame-retardant materials using Bis(2-bromotetrafluorophenyl)sulfide. Additionally, further studies are needed to fully understand the mechanism of action of Bis(2-bromotetrafluorophenyl)sulfide and its potential applications in the development of new antibiotics. Finally, research is needed to optimize the synthesis method of Bis(2-bromotetrafluorophenyl)sulfide to improve yields and reduce costs.
Conclusion:
In conclusion, Bis(2-bromotetrafluorophenyl)sulfide is a promising compound with a wide range of potential applications. Its unique properties, including its flame-retardant and antimicrobial activity, make it an attractive candidate for use in various fields. However, further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
The synthesis of Bis(2-bromotetrafluorophenyl)sulfide involves the reaction between 2-bromotetrafluorophenol and thionyl chloride in the presence of triethylamine. The resulting product is then treated with sodium sulfide to form Bis(2-bromotetrafluorophenyl)sulfide. This method has been optimized to produce high yields of Bis(2-bromotetrafluorophenyl)sulfide with high purity.
Aplicaciones Científicas De Investigación
Bis(2-bromotetrafluorophenyl)sulfide has been extensively studied for its potential applications in various fields. It has been found to have excellent flame-retardant properties, making it a promising candidate for use in the construction industry. Additionally, Bis(2-bromotetrafluorophenyl)sulfide has been shown to have potent antimicrobial activity, making it a potential candidate for use in the development of new antibiotics.
Propiedades
Número CAS |
17728-68-6 |
|---|---|
Nombre del producto |
Bis(2-bromotetrafluorophenyl)sulfide |
Fórmula molecular |
C12Br2F8S |
Peso molecular |
487.99 g/mol |
Nombre IUPAC |
1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)sulfanyl-3,4,5,6-tetrafluorobenzene |
InChI |
InChI=1S/C12Br2F8S/c13-1-3(15)5(17)7(19)9(21)11(1)23-12-2(14)4(16)6(18)8(20)10(12)22 |
Clave InChI |
IANYUMGYGQRWKT-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
SMILES canónico |
C1(=C(C(=C(C(=C1F)SC2=C(C(=C(C(=C2Br)F)F)F)F)Br)F)F)F |
Sinónimos |
Bis(2-bromo-3,4,5,6-tetrafluorophenyl) sulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



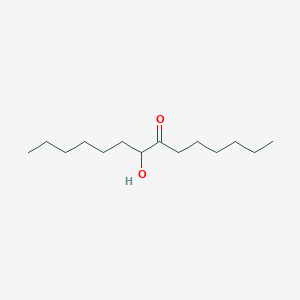
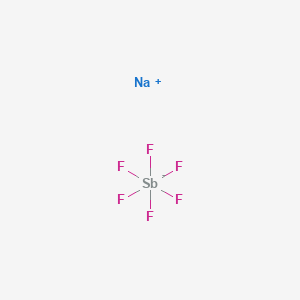
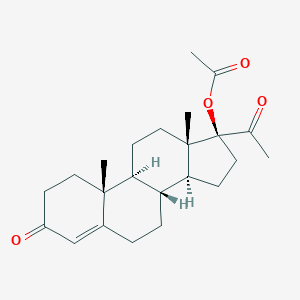
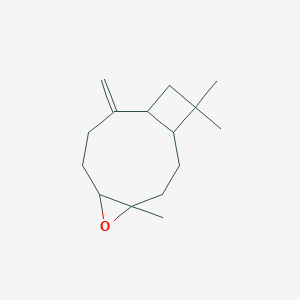
![5,11-Dihydroquinolino[3,2-b]quinoline-6,12-dione](/img/structure/B100959.png)
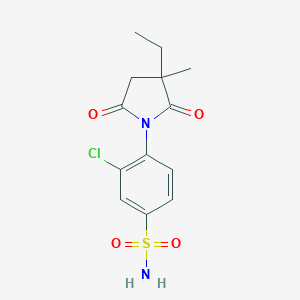
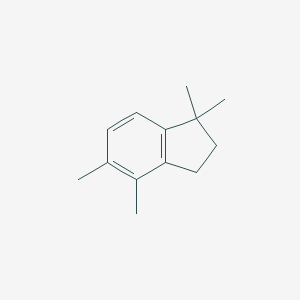
![2,4,6-Tris[chloro(difluoro)methyl]-1,3,5-triazine](/img/structure/B100965.png)
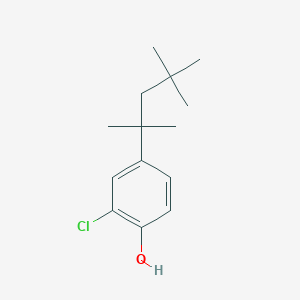
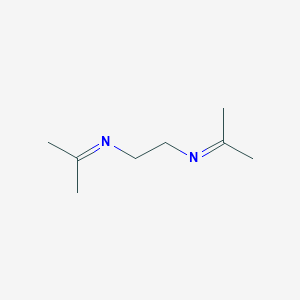
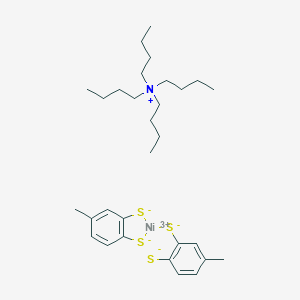
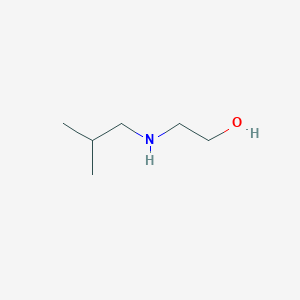
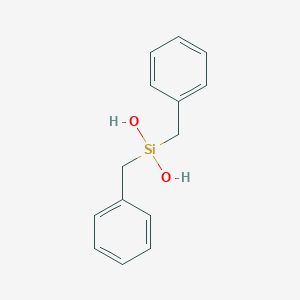
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)